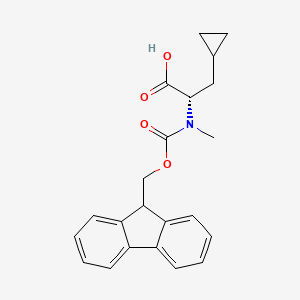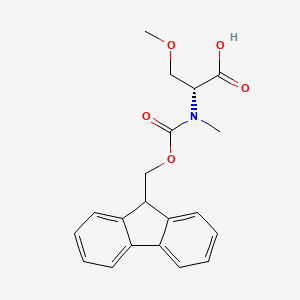
(S)-2-(N-Fmoc-N-methyl-amino)-3-cyclopropylpropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-(N-Fmoc-N-methyl-amino)-3-cyclopropylpropanoic acid is a synthetic compound often used in peptide synthesis. The compound features a cyclopropyl group, which can impart unique steric and electronic properties to the molecules it is incorporated into. The Fmoc (9-fluorenylmethyloxycarbonyl) group is a common protecting group used in peptide synthesis to protect the amino group during the coupling reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(N-Fmoc-N-methyl-amino)-3-cyclopropylpropanoic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as (S)-3-cyclopropylpropanoic acid.
Protection of the Amino Group: The amino group is protected using the Fmoc group. This is usually done by reacting the amino compound with Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride) in the presence of a base like triethylamine.
Methylation: The protected amino group is then methylated using a methylating agent such as methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of automated peptide synthesizers and high-throughput purification techniques.
化学反应分析
Types of Reactions
(S)-2-(N-Fmoc-N-methyl-amino)-3-cyclopropylpropanoic acid can undergo several types of chemical reactions:
Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.
Coupling Reactions: The free amino group can participate in peptide coupling reactions, forming peptide bonds with carboxyl groups of other amino acids.
Substitution Reactions: The cyclopropyl group can undergo substitution reactions, although these are less common due to the strain in the cyclopropyl ring.
Common Reagents and Conditions
Deprotection: Piperidine in DMF (dimethylformamide).
Coupling: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of HOBt (1-hydroxybenzotriazole).
Major Products
Deprotection: Free amino acid.
Coupling: Peptide chains with the compound incorporated.
科学研究应用
(S)-2-(N-Fmoc-N-methyl-amino)-3-cyclopropylpropanoic acid is used in various scientific research applications:
Chemistry: Used in the synthesis of peptides and peptidomimetics.
Biology: Studied for its role in protein-protein interactions and enzyme inhibition.
Industry: Used in the production of specialized peptides for research and therapeutic purposes.
作用机制
The mechanism of action of (S)-2-(N-Fmoc-N-methyl-amino)-3-cyclopropylpropanoic acid depends on its incorporation into peptides and proteins. The cyclopropyl group can influence the conformation and stability of the peptides, potentially affecting their biological activity. The Fmoc group serves as a protecting group during synthesis and is removed to reveal the active amino group.
相似化合物的比较
Similar Compounds
(S)-2-(N-Fmoc-amino)-3-cyclopropylpropanoic acid: Similar structure but without the methyl group on the amino nitrogen.
(S)-2-(N-Boc-N-methyl-amino)-3-cyclopropylpropanoic acid: Uses a Boc (tert-butyloxycarbonyl) protecting group instead of Fmoc.
(S)-2-(N-Fmoc-N-methyl-amino)-3-phenylpropanoic acid: Similar structure but with a phenyl group instead of a cyclopropyl group.
Uniqueness
The presence of the cyclopropyl group in (S)-2-(N-Fmoc-N-methyl-amino)-3-cyclopropylpropanoic acid imparts unique steric and electronic properties, which can influence the conformation and reactivity of the peptides it is incorporated into. This can be advantageous in designing peptides with specific biological activities.
属性
IUPAC Name |
(2S)-3-cyclopropyl-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c1-23(20(21(24)25)12-14-10-11-14)22(26)27-13-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,14,19-20H,10-13H2,1H3,(H,24,25)/t20-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIBDFTHTYIOBFO-FQEVSTJZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CC1CC1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@@H](CC1CC1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propyl]azanium;chloride](/img/structure/B8179277.png)



